molecular formula C13H11F3N2O2S B2581708 Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956365-81-3

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B2581708
CAS No.: 1956365-81-3
M. Wt: 316.3
InChI Key: RWFLNQYNJZCODQ-UHFFFAOYSA-N
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Description

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate (CAS: 1956365-81-3) is a specialized organic compound with the molecular formula C₁₃H₁₁F₃N₂O₂S and a molecular weight of 316.30 g/mol . It features a naphthalene backbone substituted at the 2-position with a carbothiohydrazide group (-CS-NH-NH₂), which is neutralized by a trifluoroacetate counterion. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its thiohydrazide moiety enables condensation reactions for heterocycle formation .

Key suppliers, such as LEAP CHEM CO., LTD., distribute it globally (China, U.S., India, Germany), though availability may fluctuate due to demand .

Properties

IUPAC Name

naphthalene-2-carbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFLNQYNJZCODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding hydrazine derivatives .

Scientific Research Applications

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate 1956365-81-3 C₁₃H₁₁F₃N₂O₂S 316.30 Carbothiohydrazide, Trifluoroacetate API intermediate, heterocycle synthesis
Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate 1956319-83-7 C₁₃H₁₁F₃N₂O₂S 316.30 Carbothiohydrazide, Trifluoroacetate Building block for peptides, APIs
Naphthalene-2,7-disulfonic Acid Disodium Salt 1655-35-2 C₁₀H₆(SO₃Na)₂ 332.26 Sulfonate, Sodium salt Surfactant, dye synthesis
Lithium Trifluoroacetate Monohydrate N/A C₂F₃LiO₂·H₂O 177.96 Trifluoroacetate, Lithium salt Electrolyte, organic catalysis

Research Findings and Insights

  • Positional Isomerism : The 2-isomer’s lower steric hindrance likely enhances its utility in sterically demanding reactions compared to the 1-isomer .
  • Functional Group Influence : Sulfonic acid derivatives exhibit polar solubility, while trifluoroacetate-carbothiohydrazides enable nucleophilic reactivity in organic media .
  • Commercial Factors : Supply chain variability (e.g., 2-isomer shortages) highlights production complexities for trifluoroacetate salts .

Limitations

Available evidence lacks detailed physicochemical data (e.g., melting points, solubility parameters), necessitating caution in direct comparisons. Further experimental studies are recommended to quantify reactivity and stability differences.

Biological Activity

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a naphthalene backbone with carbothiohydrazide and trifluoroacetate functional groups. The structural characteristics contribute to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit varying degrees of antimicrobial properties. In particular, naphthalene-2-carbothiohydrazide derivatives have demonstrated effectiveness against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds derived from naphthalene can have MIC values as low as 15.6 μg/mL against Candida albicans and Candida krusei .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (μg/mL)Target Organism
This compound15.6Candida albicans
Naphthalene-1-carbothiohydrazide31.2Staphylococcus aureus
Naphthalene-2-sulfonic acid62.5Escherichia coli

Anticancer Activity

The anticancer potential of naphthalene derivatives has been explored extensively. For instance, molecular docking studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • VEGFR-2 Inhibition : The compound has shown an IC50 value of 0.098 ± 0.005 μM against the VEGFR-2 enzyme, suggesting potent anti-angiogenic properties .

Case Study: Molecular Docking Analysis

In silico studies have revealed that naphthalene derivatives interact favorably with the active sites of enzymes such as caspase-3 and VEGFR-2. For example:

  • Caspase-3 Interaction : The binding interactions include hydrogen bonds between the compound's functional groups and amino acid residues in the enzyme's active site, enhancing its apoptotic activity .

The mechanisms underlying the biological activity of naphthalene derivatives are multifaceted:

  • Enzyme Inhibition : Compounds like naphthalene-2-carbothiohydrazide inhibit critical enzymes involved in tumor growth and microbial resistance.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation is a significant mechanism for anticancer activity.
  • Membrane Disruption : The hydrophobic nature of naphthalene derivatives may disrupt microbial membranes, leading to cell death.

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